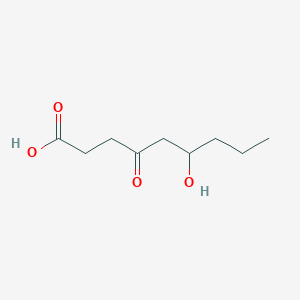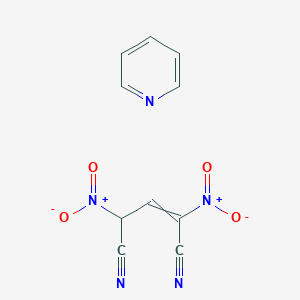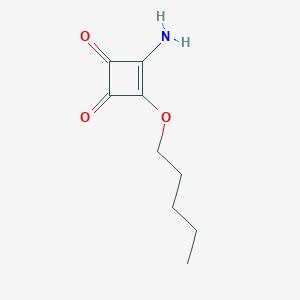
Cyclopentene, 3-(2-iodoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene, 3-(2-iodoethyl)- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an iodoethyl substituent at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 3-(2-iodoethyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentene with an iodoethyl reagent under specific conditions. For example, the reaction can be carried out using iodine and ethylene in the presence of a catalyst such as palladium or platinum. The reaction typically requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclopentene, 3-(2-iodoethyl)- may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial reactors and continuous flow systems may be employed to facilitate the production of this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene, 3-(2-iodoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to other functional groups such as ethyl or hydroxyl groups.
Substitution: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Ethyl or hydroxyl derivatives.
Substitution: Azides, nitriles, or thiol derivatives.
Aplicaciones Científicas De Investigación
Cyclopentene, 3-(2-iodoethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclic structures.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopentene, 3-(2-iodoethyl)- involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopentene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: A simple cycloalkene without the iodoethyl substituent.
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking the double bond and iodoethyl group.
3-(2-Bromoethyl)cyclopentene: A brominated analog with similar reactivity but different halogen.
Uniqueness
Cyclopentene, 3-(2-iodoethyl)- is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and chemical properties. The iodine atom is larger and more polarizable than other halogens, leading to different reaction pathways and products. This makes the compound valuable in specific synthetic applications where such properties are desired.
Propiedades
Número CAS |
161403-35-6 |
|---|---|
Fórmula molecular |
C7H11I |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
3-(2-iodoethyl)cyclopentene |
InChI |
InChI=1S/C7H11I/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
Clave InChI |
GNCQHSYFYQYNCT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



